4-Chloro-5-nitropyrimidine

Overview

Description

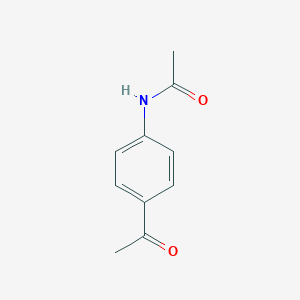

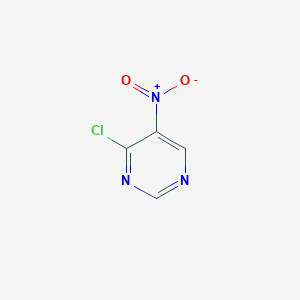

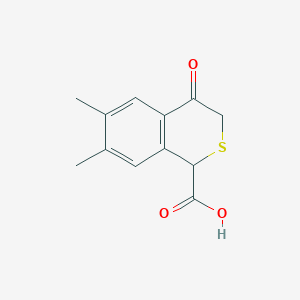

4-Chloro-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C4H2ClN3O2. It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 4th position and a nitro group at the 5th position on the pyrimidine ring.

Mechanism of Action

Target of Action

It’s known that pyrimidine derivatives, which include 4-chloro-5-nitropyrimidine, have found applications in various fields such as medicinal preparations .

Mode of Action

This compound is involved in nucleophilic aromatic substitution (S_NAr) reactions . The mechanism of S_NAr reactions between 2-chloro-5-nitropyrimidine with primary and secondary alicyclic amines have been studied by kinetic measurements . The established mechanism for S_NAr reactions occurs in activated aromatic substrates with strong electron withdrawing groups (EWG) containing a good leaving group (LG) through an addition-elimination process .

Biochemical Pathways

The biochemical pathways affected by this compound involve the S_NAr reactions . The first reaction in this pathway is the aromatic substitution of a chlorine atom with an alkoxy group to give 4-alkoxy-6-chloro-5-nitropyrimidine .

Pharmacokinetics

The compound’s properties such as boiling point and density have been predicted .

Result of Action

It’s known that the compound is involved in s_nar reactions, which could potentially lead to the formation of new compounds .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as temperature and the presence of inert gases.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloro-5-nitropyrimidine are not fully understood. It is known that the compound plays a role in biochemical reactions, particularly in the synthesis of other compounds

Cellular Effects

The cellular effects of this compound are not well-documented. It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 and H2SO4 mixed acid as the nitration reagent is usually exothermic . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the compound has a boiling point of 291.3±20.0 °C (Predicted) and a density of 1.600±0.06 g/cm3 (Predicted) . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Metabolic Pathways

The metabolic pathways of this compound involve two steps, including a nitration step and a reduction step

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-nitropyrimidine typically involves the nitration of 4-chloropyrimidine. One common method includes the reaction of 4-chloropyrimidine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method allows for better control over reaction parameters and improved yields. The process involves the use of chlorinating agents like phosphorus oxychloride or phosphorus pentachloride, followed by nitration .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-nitropyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Cyclization: It can participate in cyclization reactions to form fused heterocyclic compounds

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like primary amines, alkoxides, and thiols under basic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Cyclization: Diethyl malonate and sodium hydroxide for cyclization reactions.

Major Products:

Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

Reduction: 4-Chloro-5-aminopyrimidine.

Cyclization: Pyrrolo[3,2-d]pyrimidines.

Scientific Research Applications

4-Chloro-5-nitropyrimidine is utilized in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Medicine: Derivatives of this compound are explored for their potential anticancer and antiviral activities.

Industry: It is employed in the production of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

- 2-Chloro-5-nitropyrimidine

- 4,6-Dichloro-5-nitropyrimidine

- 4-Chloro-6-methoxy-5-nitropyrimidine

Comparison: 4-Chloro-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other nitropyrimidines. For instance, 2-Chloro-5-nitropyrimidine has a different substitution pattern, affecting its reactivity and applications. Similarly, 4,6-Dichloro-5-nitropyrimidine has two chlorine atoms, making it more reactive towards nucleophiles .

Properties

IUPAC Name |

4-chloro-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLTUVUVJVLHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647973 | |

| Record name | 4-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150943-50-3 | |

| Record name | 4-Chloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Chloro-5-nitropyrimidine a useful starting material for synthesizing biologically active compounds?

A: this compound's structure allows for diverse modifications. The chlorine atom at the 4th position and the nitro group at the 5th position are susceptible to nucleophilic substitution reactions. This allows chemists to introduce various substituents, tailoring the molecule for specific biological targets. For example, researchers synthesized a series of poly-substituted purine-8-thiones starting from this compound through amination, reduction, and cyclization reactions. []

Q2: Can you provide an example of how this compound is used to synthesize compounds with specific biological activities?

A: Researchers used this compound to synthesize N-methylated pteridines, compounds related to 7,8-dihydroxanthopterin. [] This involved reacting the pyrimidine derivative with a β-ketoamine, reducing the nitro group, and then inducing ring closure. This approach highlighted the versatility of this compound in constructing complex heterocyclic systems with potential biological applications.

Q3: How does the structure of this compound influence its reactivity?

A: The presence of electron-withdrawing groups like chlorine and the nitro group increases the electrophilicity of the pyrimidine ring. This makes the carbon atoms at the 2, 4, and 6 positions particularly susceptible to nucleophilic attack. Researchers demonstrated this reactivity by synthesizing 1,3,5-triazine derivatives from 4-chloro-5-nitropyrimidines using alkylisothioureas. [, ]

Q4: Have any Structure-Activity Relationship (SAR) studies been conducted on derivatives of this compound?

A: Yes, researchers investigated the SAR of poly-substituted pyrimidine-5-amino amide and aryl(thio)urea derivatives synthesized from 2-N,N-diethylamino-4-chloro-5-nitropyrimidine. [] The study revealed that introducing various substituents on the pyrimidine ring significantly impacted their anti-TMV (Tobacco Mosaic Virus) activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

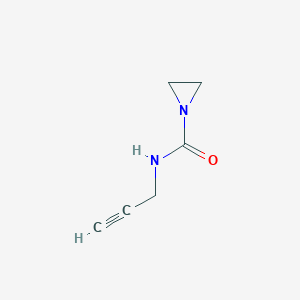

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)

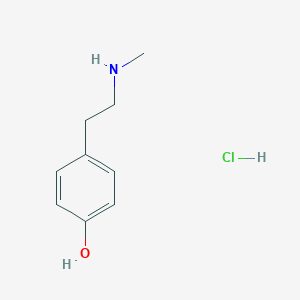

![1,2,4-Triazine-6(1H)-thione, 5-[(4-methoxyphenyl)methyl]-3-phenyl-](/img/structure/B138611.png)